Magnesium-nickel

Hydrogen storage Gravimetric capacity Intermetallic hydrides

Magnesium-nickel (Mg₂Ni, CAS 12057-65-7) is a lightweight intermetallic compound belonging to the A₂B-type hydrogen storage alloy class, with a theoretical gravimetric hydrogen capacity of 3.6 wt% as the Mg₂NiH₄ hydride. It is a Pauli paramagnet with a bulk magnetic susceptibility of approximately 0.9 × 10⁻⁶ emu/g.

Molecular Formula C8H21O3PSi
Molecular Weight 0
CAS No. 12057-65-7
Cat. No. B1175291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium-nickel
CAS12057-65-7
Molecular FormulaC8H21O3PSi
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium-Nickel (Mg2Ni, CAS 12057-65-7) Intermetallic Hydrogen Storage Alloy: Procurement-Relevant Baseline Properties


Magnesium-nickel (Mg₂Ni, CAS 12057-65-7) is a lightweight intermetallic compound belonging to the A₂B-type hydrogen storage alloy class, with a theoretical gravimetric hydrogen capacity of 3.6 wt% as the Mg₂NiH₄ hydride [1]. It is a Pauli paramagnet with a bulk magnetic susceptibility of approximately 0.9 × 10⁻⁶ emu/g [2]. The compound is primarily utilized in solid-state hydrogen storage, nickel-metal hydride (Ni-MH) battery anodes, and thermal energy storage systems. Unlike rare-earth-based AB₅ alloys (e.g., LaNi₅), Mg₂Ni leverages abundant magnesium, offering a fundamentally different cost-weight-capacity trade-off profile that directly impacts procurement decisions for hydrogen energy applications [1].

Why Mg₂Ni (CAS 12057-65-7) Cannot Be Interchanged with LaNi₅, FeTi, or MgH₂ in Hydrogen Storage Procurement


In-class hydrogen storage intermetallics differ fundamentally in thermodynamic stability, operating temperature windows, and gravimetric/volumetric capacity trade-offs. Mg₂Ni occupies a distinct intermediate position: its hydride formation enthalpy (-66.32 kJ/mol H₂) is substantially more negative than LaNi₅H₆ (-31.4 kJ/mol H₂), meaning it requires higher temperatures for dehydrogenation but offers 2.6× greater gravimetric capacity [1]. Compared to pure MgH₂ (7.6 wt%), Mg₂Ni sacrifices ultimate capacity for a 30 K lower equilibrium desorption temperature at 1 bar, enabling operation in temperature regimes where MgH₂ is kinetically frozen [2]. Versus FeTi, Mg₂Ni provides nearly double the gravimetric hydrogen density (3.6 vs. 1.89 wt%) at comparable volumetric density [1]. These quantifiable thermodynamic and capacity divergences mean that substituting one alloy for another without re-engineering the thermal management system and hydrogen supply pressure will result in either underperformance or system failure. The evidence detailed below quantifies exactly where Mg₂Ni is differentiated from its closest alternatives.

Mg₂Ni (CAS 12057-65-7) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against LaNi₅, FeTi, MgH₂, and Mg₂Cu


Gravimetric Hydrogen Storage Capacity: Mg₂Ni Outperforms LaNi₅ by 2.6× and FeTi by 1.9×

Mg₂Ni, forming the hydride Mg₂NiH₄, achieves a theoretical gravimetric hydrogen storage capacity of 3.6 wt%, which is 2.63× higher than LaNi₅H₆ (1.37 wt%) and 1.90× higher than FeTiH₂ (1.89 wt%) measured under equivalent hydride-formation conditions [1]. This places Mg₂Ni as the highest-capacity intermetallic hydride among the three classic room-temperature-amenable storage alloys (AB₅, AB, A₂B), exceeded only by pure MgH₂ (7.6 wt%) [1].

Hydrogen storage Gravimetric capacity Intermetallic hydrides

Theoretical Electrochemical Discharge Capacity: Mg₂Ni Delivers 2.7× the Capacity of LaNi₅ for Ni-MH Battery Anodes

The theoretical electrochemical discharge capacity of Mg₂Ni, evaluated from the amount of electrochemically accessible hydrogen in Mg₂NiH₄, is approximately 999 mAh g⁻¹, which is 2.69× greater than that of LaNi₅ (ca. 372 mAh g⁻¹) and 1.31× greater than ZrV₂ (ca. 763 mAh g⁻¹), the two most common AB₅- and AB₂-type negative electrode materials in commercial Ni-MH batteries [1]. The hydrogen content in Mg₂NiH₄ (3.6 wt%) also substantially exceeds that of LaNi₅H₆ (1.5 wt%), Ti₂NiH₂ (1.4 wt%), and ZrMn₂H₃.₆ (1.7 wt%) [1].

Nickel-metal hydride battery Discharge capacity Anode material

Hydrogen Desorption Thermodynamics: Mg₂Ni Releases Hydrogen at 30 K Lower Temperature than Pure MgH₂ at 1 bar Equilibrium

The Mg₂Ni–H system reaches an equilibrium plateau pressure of 1 bar at 527 K, whereas the Mg–H system (MgH₂) requires 557 K to achieve the same 1 bar plateau pressure [1]. This 30 K reduction in desorption temperature represents a meaningful thermodynamic advantage for system thermal integration. The formation enthalpy of Mg₂NiH₄ is -66.32 kJ/mol H₂ [2], compared to -31.4 kJ/mol H₂ for LaNi₅H₆ [3], confirming that Mg₂Ni forms a more stable hydride than LaNi₅ but a less stable hydride than pure MgH₂ (ΔH ≈ -74 kJ/mol H₂).

Hydrogen desorption Thermodynamics Plateau pressure

Direct Capacity Comparison with Mg₂Cu: Mg₂Ni Absorbs 41% More Hydrogen Under Identical Conditions

In a systematic study of Mg₂Cu₁₋ₓNiₓ (x = 0–1) alloys, the activated Mg₂Ni alloy absorbed 3.58 wt% hydrogen, while Mg₂Cu absorbed only 2.54 wt% under identical conditions of 573 K and 50 bar H₂ pressure [1]. This 41% higher capacity is accompanied by faster absorption kinetics that increase in proportion to Ni concentration, and Ni substitution also raises the desorption plateau pressure, effectively destabilizing the hydride and lowering the desorption temperature compared to binary Mg–Cu alloys [1].

Mg₂Cu Hydrogen absorption capacity Intermetallic comparison

Long-Term Cyclic Stability: Nanocrystalline Mg₂Ni Maintains Kinetic Rates After 2100 Absorption/Desorption Cycles

Repetitive hydriding/dehydriding cycling of nanocrystalline Mg₂Ni alloy over 2100 cycles demonstrated no degradation in the kinetic rates of absorption or desorption, and no severe decrepitation was observed despite volume changes during cycling [1]. In a separate study, commercial crystalline Mg₂Ni was tested over 2700 cycles at 300 °C, a cycling endurance substantially exceeding that typically reported for LaNi₅, which undergoes progressive particle comminution from ~50 µm after 10 cycles to ~12 µm after 100 cycles [2]. However, inherent capacity deterioration related to MgNi₂ phase formation was noted as a long-term degradation mechanism [1].

Cyclic stability Nanocrystalline alloy Hydrogen storage durability

Mg₂Ni (CAS 12057-65-7) Evidence-Based Application Scenarios for Procurement and Research Prioritization


High-Energy-Density Ni-MH Battery Anode Development

Mg₂Ni's theoretical discharge capacity of ~999 mAh g⁻¹—2.7× that of LaNi₅ [8]—positions it as a candidate anode material for next-generation Ni-MH batteries targeting applications where Li-ion safety concerns (thermal runaway, flammability) preclude their use, such as medical devices, aerospace, and underground mining equipment. Procurement of Mg₂Ni powder with controlled particle size (30–50 nm nanoparticle grade demonstrated hydrogen absorption without activation [9]) is advised for research groups developing solid polymer electrolyte cells to mitigate the alkaline corrosion issue that has historically limited Mg₂Ni electrode lifetime [8].

Mid-Temperature (200–300 °C) Stationary Hydrogen Storage with Waste Heat Integration

Mg₂Ni's 30 K lower equilibrium desorption temperature compared to pure MgH₂ (527 K vs. 557 K at 1 bar) [8] and its gravimetric capacity advantage of 2.6× over LaNi₅ [9] make it suitable for stationary hydrogen storage coupled to industrial waste heat streams in the 473–573 K range. The nanocomposite approach (Mg₂Ni + 20 wt% LaMg₂Ni) has demonstrated 3.22 wt% reversible capacity at 473 K with complete hydrogen desorption, whereas pure Mg₂Ni hydride hardly desorbs at this temperature [10]. Procurement specifications should prioritize mechanically alloyed or hydriding-combustion-synthesized Mg₂Ni to maximize low-temperature reversibility.

Lightweight Hydrogen Storage for Portable and Mobile Power Systems

With a gravimetric capacity of 3.6 wt% and a volumetric density of 0.59 mol H/cm³, Mg₂Ni offers a favorable balance versus FeTi (1.89 wt%, 0.6 mol H/cm³) and LaNi₅ (1.37 wt%, 0.55 mol H/cm³) [8]. This makes Mg₂Ni the preferred intermetallic for weight-sensitive applications such as fuel-cell-powered drones, portable generators, and marine auxiliary power units, where every kilogram of alloy mass directly impacts payload or endurance. Carbon-covered nanocrystalline Mg₂Ni variants that initiate hydrogen uptake at room temperature and release at 180 °C [9] represent the procurement-relevant frontier for low-temperature mobile applications.

Catalytic Additive for Enhanced MgH₂-Based Hydrogen Storage Systems

Mg₂Ni functions as an in-situ formed catalyst in Ni-doped MgH₂ composites, enabling uptake of 5.0 wt% hydrogen in 25 seconds and full release in 8 minutes at 275 °C [8]. The catalytic role of Mg₂Ni/Mg₂NiH₄ nano-dispersions accelerates the sluggish kinetics of pure MgH₂ while preserving its high 7.6 wt% theoretical capacity [9]. Procurement of high-purity Mg₂Ni (≥95%) as a precursor for ball-milled MgH₂–Ni composite synthesis is recommended for research groups targeting combined high-capacity and fast-kinetics hydrogen storage materials, where Mg₂Ni outperforms Mg₂Cu as a catalytic phase (3.58 vs. 2.54 wt% intrinsic capacity at 573 K) [10].

Technical Documentation Hub

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